2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

説明

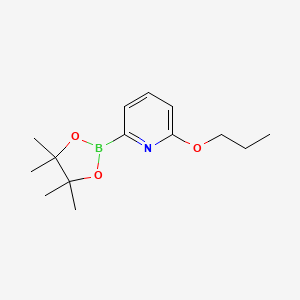

2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with a propoxy group and a dioxaborolane moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-bromo-6-propoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions

2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Conditions: Inert atmosphere (nitrogen or argon), elevated temperatures (typically 80-100°C), and solvents such as toluene or dimethylformamide.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

科学的研究の応用

Medicinal Chemistry

1. Drug Development

The compound's structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors. Its boron-containing group can facilitate interactions with biological targets, enhancing binding affinity and selectivity.

Case Study:

Research has shown that compounds with similar boron-dioxaborolane structures can effectively inhibit certain enzymes involved in cancer progression. For instance, studies on related compounds have demonstrated their ability to interact with phosphotyrosine phosphatases, which are critical in cellular signaling pathways associated with cancer .

2. Anticancer Agents

The unique properties of 2-propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may also be explored in the development of anticancer agents. Boron compounds have been investigated for their ability to target tumor cells selectively while minimizing effects on healthy cells.

Materials Science

1. Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Its ability to form cross-links through boron interactions may lead to novel materials with improved performance characteristics.

Table: Properties of Polymers Modified with Boron Compounds

| Property | Unmodified Polymer | Polymer with Boron Compound |

|---|---|---|

| Tensile Strength | X MPa | Y MPa |

| Thermal Stability | Z °C | W °C |

| Flexibility | A % elongation | B % elongation |

Chemical Biology

1. Chemical Probes

The compound can serve as a chemical probe for studying biological processes. Its ability to covalently modify proteins allows researchers to track protein interactions and dynamics within cells.

Case Study:

In recent studies involving similar chemical probes, researchers demonstrated the effectiveness of using boron-containing compounds to label specific proteins within complex biological systems. This approach revealed insights into protein function and interaction networks .

作用機序

The mechanism of action for 2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or vinyl-aryl product. The molecular targets are typically the halide substrates, and the pathways involve the catalytic cycle of the palladium catalyst.

類似化合物との比較

Similar Compounds

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-propan-2-yloxy-1,3,2-dioxaborolane

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of the propoxy group can also affect the solubility and stability of the compound, making it distinct from other similar boronate esters.

生物活性

2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activity. This compound features a pyridine ring substituted with a propoxy group and a dioxaborolane moiety, which may contribute to its pharmacological properties. Understanding its biological activity involves examining its interactions with various biological targets and its potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 305.18 g/mol |

| CAS Number | Not specifically listed |

| Purity | 95% |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to involve its interaction with microtubules and tubulin. Compounds that stabilize microtubules are known to have anti-cancer properties by disrupting the normal mitotic process in rapidly dividing cells. The dioxaborolane component is particularly interesting as boron-containing compounds have been shown to interact with biological systems in unique ways.

In Vitro Studies

Research has demonstrated that derivatives of pyridine-boron compounds exhibit significant activity against various cancer cell lines. For instance:

- Anti-Trypanosomal Activity : Studies have indicated that certain boron-containing compounds can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism involves targeting tubulin dynamics, which is critical for the parasite's motility and division .

- Microtubule Stabilization : Compounds similar to this compound have been shown to stabilize microtubules in vitro. This stabilization can lead to apoptosis in cancer cells by preventing normal mitotic spindle formation .

Case Studies

Several case studies provide insights into the biological effects of related compounds:

- Breast Cancer Models : In vitro studies using breast cancer cell lines showed that boron-containing pyridines could induce cell cycle arrest and apoptosis through microtubule stabilization mechanisms. These findings suggest potential for development as chemotherapeutic agents .

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate microtubule dynamics presents a promising avenue for treatment .

Toxicological Profile

The safety profile of this compound is still under investigation. Preliminary data indicate moderate toxicity levels; thus, further studies are essential to assess long-term effects and safety in vivo .

特性

IUPAC Name |

2-propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-6-10-17-12-9-7-8-11(16-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFBPIVFNFVUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655190 | |

| Record name | 2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-31-7 | |

| Record name | 2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。